molecular formula C26H28N2O2 B3156838 (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol CAS No. 838821-39-9

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Cat. No. B3156838
M. Wt: 400.5 g/mol
InChI Key: HFSYPELWEAKVJH-WJQBNGMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, also known as PMCO, is a chiral organic compound that belongs to the class of cinchona alkaloids. It has a molecular formula of C20H24N2O2 and a molecular weight of 336.42 g/mol. PMCO has been widely studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Background

Biological Properties and Applications

Cinchona alkaloids have demonstrated a broad range of biological activities beyond their antimalarial properties. These include anti-obesity, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial activities. The extensive application of these compounds in both traditional and modern medicine underscores their significant potential in various therapeutic areas. For instance, they have been used in Ayurvedic, Siddha, and traditional folk medicine for treating fever, and their anti-inflammatory and antimicrobial properties have been leveraged in modern pharmaceuticals for various treatments. The multifaceted biological activities of these alkaloids make them valuable in the development of new therapeutic agents and in the exploration of their mechanisms of action in different disease models (Gurung & De, 2017; Dubey & Singh, 2021).

Chemical and Structural Analysis

The study of cinchona alkaloids extends to their chemical and structural properties, which are crucial for understanding their biological functions and for the development of synthetic analogues with improved efficacy and reduced toxicity. Techniques such as metal-to-ligand charge transfer (MLCT) excited states analysis in coordination compounds and gas chromatography have been employed to characterize the structural nuances and photophysical behavior of these compounds. Such studies not only contribute to the chemical knowledge base of cinchona alkaloids but also facilitate the development of novel compounds with specific biological activities (Scaltrito et al., 2000; Maggi, Papa, & Vittori, 2012).

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSYPELWEAKVJH-WJQBNGMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274190
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

CAS RN

838821-39-9
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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